Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-
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Overview
Description
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is a chemical compound with the molecular formula C17H14N2O3S . It is a derivative of benzenesulfonamide and naphthaldehyde, characterized by the presence of a sulfonamide group and a naphthylmethyleneamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzenesulfonamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antifungal agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It has been used in studies involving enzyme inhibition, particularly carbonic anhydrase, which is relevant for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Hydroxy-benzylidene)-amino
Properties
CAS No. |
39902-56-2 |
---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O3S/c18-23(21,22)14-8-6-13(7-9-14)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H,(H2,18,21,22) |
InChI Key |
KTTRXPZAPZPZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)N)O |
Origin of Product |
United States |
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